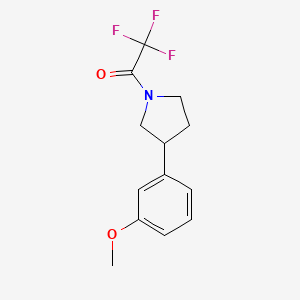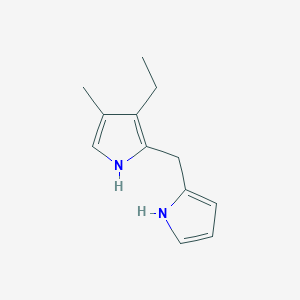
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This particular compound is characterized by its unique substitution pattern, which includes a methyl group at the 4-position, an ethyl group at the 3-position, and a pyrrol-2-ylmethyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines or sulfonamides in the presence of a catalytic amount of iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions .
Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This method allows for distinct reactivity compared to N-sulfonyl protection .
Industrial Production Methods
Industrial production of pyrroles, including this compound, often involves catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products .
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom or the carbon atoms in the ring can be substituted with various groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolones, while reduction can produce pyrrolidines. Substitution reactions can result in various N-substituted pyrroles .
Aplicaciones Científicas De Investigación
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Pyrroles are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, pyrrole derivatives can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide: This compound has shown α-glucosidase inhibitory activity and potential therapeutic applications.
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Another pyrrole derivative with distinct chemical properties.
Uniqueness
2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and pyrrol-2-ylmethyl groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918151-27-6 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-ethyl-4-methyl-2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C12H16N2/c1-3-11-9(2)8-14-12(11)7-10-5-4-6-13-10/h4-6,8,13-14H,3,7H2,1-2H3 |
Clave InChI |
MTVFSXWQVDCIFF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC=C1C)CC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


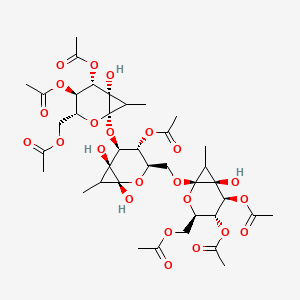
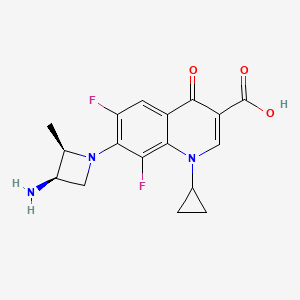
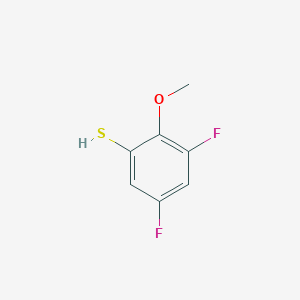
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)

![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
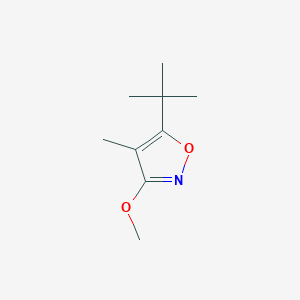
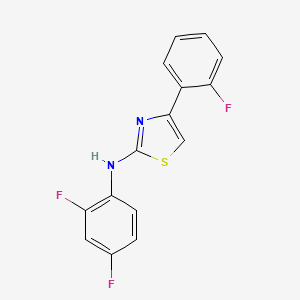
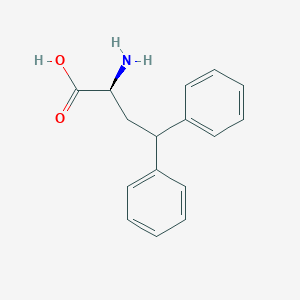
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
